6alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one acetate
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Overview
Description
6alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one acetate is a steroid ester.
Scientific Research Applications
Antiprogestational Agents
A study discussed the synthesis of various steroidal compounds, including derivatives of 17beta-hydroxyandrost-4-en-3-one, demonstrating significant anti-implantational and antidecidual activities. These effects were attributed to the anti-hormonal properties of the compounds, separate from their androgenicity (Grunwell, Benson, Johnston, & Petrow, 1976).
Reaction with Hydrogen Fluoride
Research on the reaction of various androstane derivatives with hydrogen fluoride identified products such as 4-en-4-ols and fluorohydrins. This study provides insights into the chemical transformations and stability of steroidal compounds, including derivatives of androst-4-en-3-one (Jennings & Bengtson, 1978).
Synthesis of Hydroxyandrost-4-ene-3,17-dione
A chemical synthesis method for 7alpha-hydroxyandrost-4-ene-3,17-dione was developed, illustrating the chemical processes and efficiency in synthesizing related steroidal compounds (Hossain, Kirk, & Mitra, 1976).
Gas Chromatographic Mass Spectrometric Detection
A study on 6alpha-methylandrost-4-ene-3,17-dione, which has structural similarities to 6alpha-fluoro derivatives, highlighted the methods for detecting these compounds in doping control. This research is relevant for understanding the analytical techniques used in identifying and studying the metabolism of steroidal compounds (Parr et al., 2008).
Antiinflammatory Properties of Steroidal Compounds
Research on the synthesis of various steroidal compounds, including 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione, provides insights into the antiinflammatory properties and stability of these compounds. This study is significant for understanding the potential therapeutic applications of steroidal derivatives (Toscano et al., 1977).
Synthesis of 5alpha-Androst-1-ene-3,17-dione
The synthesis of 5alpha-androst-1-ene-3,17-dione from stanolone acetate, a process related to the production of various steroidal derivatives, was detailed in a study. This research is relevant for understanding the methods and efficiency in synthesizing steroidal compounds (Zhang & Qiu, 2006).
Microbial Transformation of Androst-4-ene-3,17-dione
A study on the microbial transformation of androst-4-ene-3,17-dione using Beauveria bassiana, a fungus, yielded hydroxylated metabolites. This research offers valuable insights into the microbial biotransformation processes for steroidal compounds (Xiong et al., 2006).
Properties
Molecular Formula |
C21H29FO3 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,17S)-6-fluoro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H29FO3/c1-12(23)25-19-5-4-15-14-11-18(22)17-10-13(24)6-8-20(17,2)16(14)7-9-21(15,19)3/h10,14-16,18-19H,4-9,11H2,1-3H3/t14-,15-,16-,18-,19-,20+,21-/m0/s1 |
InChI Key |
WPNUMSNCHRJGOV-CWFJNAJYSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)F)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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